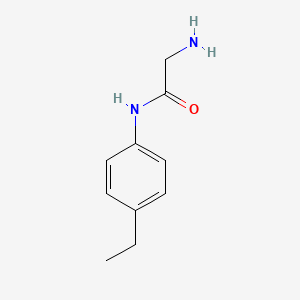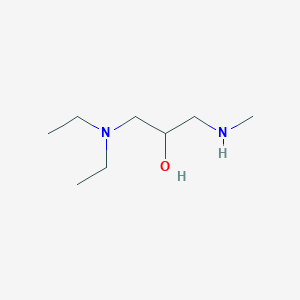
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-pyrrol-2-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-pyrrol-2- is a heterocyclic compound that features an imidazole ring substituted with a carboxylic acid group at the 2-position and a methyl group at the 1-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-pyrrol-2- typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-pyrrol-2- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-pyrrol-2- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyamides and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-pyrrol-2- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-carboxylic acid: Similar in structure but lacks the pyrrole substitution.
1-Methyl-2-imidazolecarboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
1-Methyl-1H-benzimidazole-2-carboxylic acid: Features a benzimidazole ring instead of an imidazole ring.
Uniqueness
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-pyrrol-2- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N4O3 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-methyl-4-[(1-methylpyrrole-2-carbonyl)amino]imidazole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N4O3/c1-14-5-3-4-7(14)10(16)13-8-6-15(2)9(12-8)11(17)18/h3-6H,1-2H3,(H,13,16)(H,17,18) |
InChI Key |
QLCYJHRUUQJFLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CN(C(=N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)

![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)




![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)


![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)
